molecular formula C13H16FN3O B2496770 1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2193367-11-0

1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2496770
CAS No.: 2193367-11-0
M. Wt: 249.289
InChI Key: MPZKGBZPKLKUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that features a fluoropyridine moiety linked to a diazepane ring, which is further connected to a prop-2-en-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, which can be synthesized through the diazotization of substituted 2-aminopyridines using sodium nitrite in hydrofluoric acid . The resulting fluoropyridine is then reacted with a diazepane derivative under controlled conditions to form the intermediate product. Finally, the intermediate undergoes a condensation reaction with prop-2-en-1-one to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity. The diazepane ring may contribute to the compound’s binding affinity and specificity. The prop-2-en-1-one group can participate in covalent bonding with target proteins, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to the combination of its fluoropyridine, diazepane, and prop-2-en-1-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(5-fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-2-13(18)17-5-3-4-16(6-7-17)12-8-11(14)9-15-10-12/h2,8-10H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZKGBZPKLKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.